molecular formula C23H23FN6O4S B2524635 4-(N,N-dimethylsulfamoyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922060-04-6

4-(N,N-dimethylsulfamoyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2524635
CAS RN: 922060-04-6
M. Wt: 498.53
InChI Key: IDAGIOOVBRDZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H23FN6O4S and its molecular weight is 498.53. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

Compounds with structural similarities, particularly those involving the substitution patterns around the pyrazolo[3,4-d]pyrimidine scaffold, have been evaluated for their antituberculosis activity. For instance, thiazole-aminopiperidine hybrid analogues, including those with a fluorobenzyl component, demonstrated promising activity against Mycobacterium tuberculosis in vitro. These compounds showcase significant inhibition of DNA gyrase and GyrB ATPase activities, highlighting their potential as novel antituberculosis agents (Jeankumar et al., 2013).

Anticancer Properties

Novel pyrazolo[3,4-d]pyrimidines derivatives have been synthesized and assessed for their anticancer activities. These derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and colon cancer cells. The structural modifications on the pyrazolo[3,4-d]pyrimidine core are crucial for enhancing their anticancer efficacy, with certain derivatives showing potent inhibitory activities and favorable selectivity profiles (Abdellatif et al., 2014).

Anticonvulsant and Antidepressant Effects

Derivatives of pyrido[2,3-d]pyrimidine, closely related to the pyrazolo[3,4-d]pyrimidine system, have been investigated for their potential anticonvulsant and antidepressant activities. Certain compounds in this category showed promising results in animal models, offering new avenues for the development of therapeutic agents targeting neurological disorders (Zhang et al., 2016).

Anti-Inflammatory and Antiviral Activities

Benzamide-based compounds, including those with pyrazolo and pyrimidine moieties, have been synthesized and evaluated for their anti-inflammatory and antiviral activities. These studies have identified compounds with remarkable activity against avian influenza virus, demonstrating the potential of such chemical entities in the development of new antiviral agents (Hebishy et al., 2020).

Imaging and Diagnostic Applications

Fluorinated derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized for potential use in imaging and diagnostic applications, particularly in positron emission tomography (PET). These compounds exhibit selective binding to certain receptors or biological markers, offering insights into their distribution and activity within biological systems, which is crucial for diagnosing and monitoring various diseases (Fookes et al., 2008).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O4S/c1-28(2)35(33,34)19-9-5-17(6-10-19)22(31)25-11-12-30-21-20(13-27-30)23(32)29(15-26-21)14-16-3-7-18(24)8-4-16/h3-10,13,15H,11-12,14H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAGIOOVBRDZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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